N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is a heterocyclic compound featuring a fused chromene-thiazole core linked to a butyramide group. Its structure combines the pharmacophoric properties of thiazole (a five-membered ring containing sulfur and nitrogen) and chromene (a benzopyran derivative), which are known for diverse biological activities, including anti-inflammatory, antimicrobial, and cardioprotective effects . The butyramide moiety may enhance metabolic stability and influence binding affinity to biological targets due to its hydrophobic character.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-5-12(17)15-14-16-13-9-6-3-4-7-10(9)18-8-11(13)19-14/h3-4,6-7H,2,5,8H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXHIIUVQMGUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)COC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for the Chromeno-Thiazole Core
Multicomponent Cyclocondensation Reactions
The chromeno-thiazole scaffold is typically constructed via cyclocondensation of 2-amino-4H-chromene derivatives with thiazole precursors. A proven approach involves reacting 2-amino-4H-chromene-3-carbonitrile with thiourea in the presence of tetrabutylammonium fluoride (TBAF) as a catalyst. This method, adapted from pyrano-quinolinone syntheses, proceeds through a Knoevenagel-cyclization cascade:
- Knoevenagel Adduct Formation : 2-Amino-4H-chromene-3-carbonitrile reacts with thiourea to form a thiocarbamoyl intermediate.
- Cyclization : Intramolecular nucleophilic attack by the thiol group generates the thiazole ring.
Optimization studies reveal that TBAF (20 mol%) in ethanol-water (2:8) at reflux achieves 85–90% yield within 3 hours. Substituting TBAF with cesium fluoride (CsF) or potassium fluoride (KF) reduces efficiency, underscoring the superior catalytic activity of quaternary ammonium fluorides (Table 1).
Table 1. Catalyst Screening for Thiazole Cyclization
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| Tetrabutylammonium fluoride | 20 | 3 | 90 |
| Cesium fluoride | 20 | 3.5 | 80 |
| Potassium fluoride | 20 | 4 | 75 |
| Ammonium fluoride | 20 | 6 | 45 |
Microwave-Assisted Synthesis
Microwave dielectric heating significantly accelerates chromeno-thiazole formation. A protocol inspired by 4H-chromeno[2,3-d]pyrimidine syntheses involves irradiating a mixture of 2-amino-4H-chromene, carbon disulfide, and methyl iodide at 150°C for 20 minutes. This one-pot method eliminates solvent requirements and achieves 88% yield, compared to 72% under conventional heating.
Reaction Optimization and Scalability
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile-water gradient) reveals ≥95% purity for optimized batches.
Chemical Reactions Analysis
Types of Reactions: N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at reactive sites within the chromeno-thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of chromeno-thiazole exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide involves its interaction with specific molecular targets within biological systems. The chromeno-thiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Findings from Comparative Studies
Biological Activity: Cardioprotective Effects: The thiazole-hydrazine derivative N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide demonstrated superior cardioprotective activity compared to Levocarnitine and Mildronate, reducing smooth muscle hypoxia response by >30% . This suggests that thiazole derivatives with appropriate substituents (e.g., methoxyphenyl) may outperform established drugs. Antimicrobial Potential: While N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide lacks direct antimicrobial data, structurally related N-phenylacetamide derivatives (e.g., A28–A35) showed moderate to high antibacterial activity, with yields of 55–91% and melting points correlating with purity .
Physicochemical Stability: The butyramide group in N-(4-nitrophenyl)-butyramide was shown to undergo enzymatic hydrolysis by serine hydrolases, with energy barriers and mechanisms similar across structurally diverse enzymes .
Structural Influences on Activity: Chromeno-thiazole hybrids (e.g., N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,2-diphenyl-ethanamide) exhibit enhanced π-π stacking and hydrophobic interactions due to the fused aromatic system, which could improve target binding compared to simpler thiazole derivatives .
Mechanistic and Pharmacological Insights
Table 2: Enzymatic and Pharmacokinetic Data
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, biochemical pathways, and relevant case studies.
Target of Action
The compound primarily targets various biological pathways involved in inflammation and cell proliferation. Its thiazole derivative structure allows it to interact with multiple cellular targets through various mechanisms, including:
- Donor-Acceptor Interactions : The electron-rich thiazole moiety can form interactions with electron-deficient sites on target proteins.
- Nucleophilic Reactions : The presence of nucleophilic sites in the compound enables it to participate in nucleophilic substitution reactions, which can modify target proteins.
- Oxidation Reactions : The compound can undergo oxidation, potentially leading to the formation of reactive intermediates that may exert biological effects.
Biochemical Pathways
This compound is believed to influence several biochemical pathways:
- Anti-inflammatory Pathways : Studies indicate that this compound may inhibit pro-inflammatory cytokines and modulate immune cell activity, suggesting its potential use in treating inflammatory disorders.
- Anticancer Activity : Preliminary research shows that derivatives of chromeno-thiazole compounds can induce apoptosis in cancer cell lines, indicating a possible mechanism for anticancer activity.
Biological Activities
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- In vitro studies have demonstrated that this compound can reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages.
- Cytotoxicity :
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC50 value of approximately 15 μM, suggesting potent anticancer activity. Molecular docking studies further supported these findings by revealing strong interactions between the compound and key proteins involved in cell cycle regulation .
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses, this compound was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The results showed a significant decrease in the secretion of pro-inflammatory cytokines compared to control groups, highlighting its potential as an anti-inflammatory agent.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the chromene-thiazole core. Key steps include cyclization of substituted 2-aminothiazoles with chromene precursors, followed by butyramide coupling. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Temperature control : Maintaining 60–80°C during coupling reactions minimizes side products .
- Catalysts : Use of coupling agents like EDC/HOBt improves amide bond formation yields .
Q. What spectroscopic and chromatographic methods are essential for characterizing N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., chromene aromatic protons at δ 6.8–7.5 ppm, thiazole C-H at δ 8.1–8.3 ppm) and confirms butyramide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C18H15N2O2S: 331.08 g/mol) .
- X-ray Crystallography : Resolves polymorphism and confirms stereochemistry in crystalline forms .
Q. What in vitro assays are suitable for initial biological screening of chromeno-thiazole derivatives?
- Methodological Answer :
- Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) using cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure; IC50 values indicate potency .
- Enzyme Inhibition : Tyrosinase inhibition assays (spectrophotometric monitoring of L-DOPA oxidation) for compounds targeting hyperpigmentation .
Advanced Research Questions
Q. How do structural modifications of the chromeno-thiazole core influence biological activity?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -NO2, -F) on the chromene ring enhance tyrosinase inhibition (e.g., IC50 reduction from 12 µM to 4.5 µM) .
- Amide Linkage : Butyramide vs. isobutyramide chains alter lipophilicity (logP), impacting membrane permeability (e.g., +0.3 logP increases cellular uptake by 40%) .
- Comparative Analysis :
| Compound | Substituent | Activity (IC50) |
|---|---|---|
| A | -H (parent) | 12 µM |
| B | -F | 4.5 µM |
| C | -NO2 | 3.8 µM |
Q. What strategies can resolve contradictions in reported biological efficacies of chromeno-thiazole derivatives?
- Methodological Answer :
- Assay Standardization : Variability in cell lines (e.g., MCF-7 vs. HepG2) and incubation times (24 vs. 48 hr) significantly alters IC50 values. Use harmonized protocols (e.g., NIH/NCATS guidelines) .
- Structural Validation : Ensure synthesized compounds match reported structures via 2D NMR (COSY, HSQC) to rule out isomeric impurities .
- Meta-Analysis : Cross-reference studies using tools like Web of Science to identify outliers caused by non-standardized dosing .
Q. How can molecular docking studies elucidate interactions between N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide and target enzymes?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Set grid boxes around active sites (e.g., tyrosinase Cu-binding pocket) .
- Parameters :
- Force field: AMBER or CHARMM for protein-ligand interactions.
- Scoring functions: Validate binding poses via MM-GBSA free energy calculations .
- Validation : Compare docking results with mutagenesis data (e.g., residue His367 in tyrosinase critical for inhibitor binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
